

IUPAC name for Methyl 5-chloro-1H-indazole-7-carboxylate

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Compound of Interest

Compound Name: Methyl 5-chloro-1H-indazole-7-carboxylate

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An In-depth Technical Guide to **Methyl 5-chloro-1H-indazole-7-carboxylate**

Abstract

Methyl 5-chloro-1H-indazole-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The indazole core is recognized as a "privileged scaffold," capable of interacting with a wide range of biological targets, making its derivatives prominent in modern drug discovery.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, robust synthesis protocols with mechanistic insights, predicted spectroscopic profile, and key applications. The methodologies and data presented herein are synthesized from established literature and expert analysis to support researchers in leveraging this versatile molecule for the development of novel therapeutics and advanced materials.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. **Methyl 5-chloro-1H-indazole-7-carboxylate** is a substituted indazole, a class of aromatic nitrogen-containing heterocycles.[2]

Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	methyl 5-chloro-1H-indazole-7-carboxylate	N/A
CAS Number	1260851-42-0	[3]
Molecular Formula	C ₉ H ₇ ClN ₂ O ₂	[3]
Molecular Weight	210.62 g/mol	[3]
Canonical SMILES	<chem>COC(=O)C1=C2C(=CC(=C1)C)NN=C2</chem>	N/A

| InChIKey | VNJXVZJEPIMSIW-UHFFFAOYSA-N (for parent acid) |[4] |

Table 2: Physicochemical Data

Property	Value	Notes
Appearance	White to pale yellow solid	Based on analogous compounds[5]
Purity	≥97%	Typical commercial specification[3]
Solubility	Soluble in DMSO, DMF, Methanol	Predicted based on structure
Storage	Room temperature, inert atmosphere	Recommended by suppliers[3]

| XlogP | 2.1 (Predicted for parent acid) |[4] |

The Indazole Scaffold: A Privileged Structure in Chemistry

The indazole nucleus, a bicyclic system fusing a pyrazole and a benzene ring, is a cornerstone of many pharmaceuticals, including the anticancer agents Axitinib and Niraparib.[2] Its

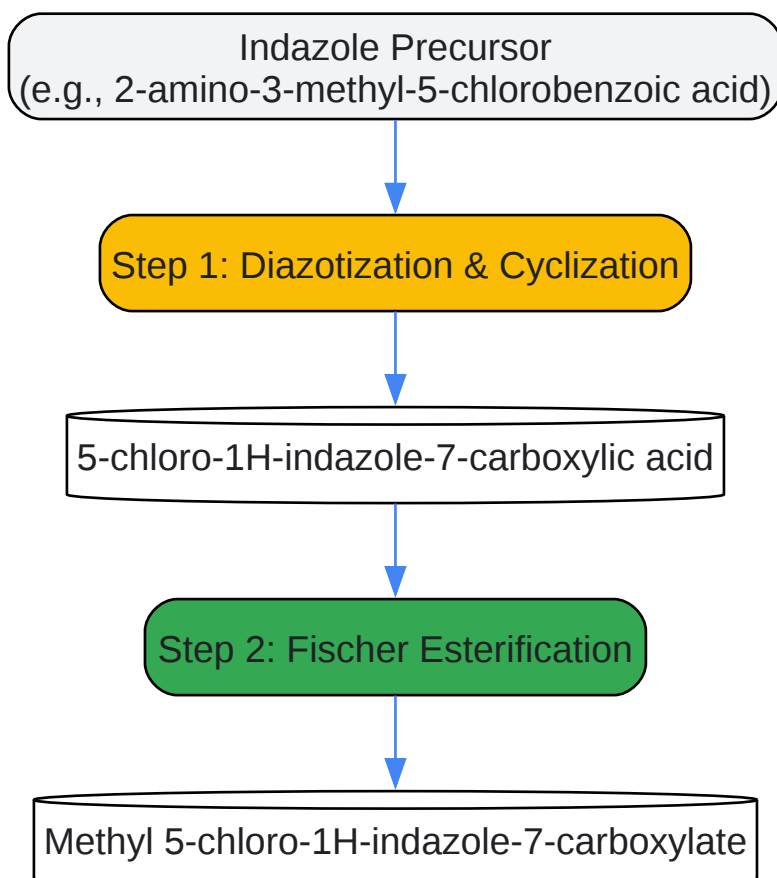
structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows it to serve as an effective mimic for other functional groups, such as a phenol, in binding to biological targets.[2] The specific substitution pattern of **Methyl 5-chloro-1H-indazole-7-carboxylate** offers distinct advantages:

- **5-Chloro Group:** The electron-withdrawing chlorine atom modulates the electronics of the aromatic system and increases lipophilicity, which can enhance membrane permeability and influence metabolic stability.
- **7-Carboxylate Group:** The methyl ester at this position provides a crucial synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or other transformations, enabling the construction of diverse chemical libraries.[5]

Caption: Key functional regions of the indazole scaffold.

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of **Methyl 5-chloro-1H-indazole-7-carboxylate** involves the esterification of its corresponding carboxylic acid precursor. This two-stage approach ensures high purity and yield.



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Caption: Two-step synthetic workflow to the target compound.

Protocol 1: Synthesis of 5-chloro-1H-indazole-7-carboxylic acid (Precursor)

The synthesis of the indazole ring system can be achieved through various methods, with a common route being the diazotization of an ortho-substituted aniline followed by intramolecular cyclization.

Methodology:

- Diazotization: Dissolve the starting material (e.g., 2-amino-3-methyl-5-chlorobenzoic acid) in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is critical.

- Causality: The acidic environment generates nitrous acid (HNO_2) from NaNO_2 , which then reacts with the primary amine to form a stable N-nitrosamine intermediate that rearranges to the diazonium salt.
- Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature. The intramolecular cyclization proceeds to form the indazole ring.
- Workup: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the crude 5-chloro-1H-indazole-7-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Fischer Esterification to the Final Product

This classic acid-catalyzed esterification provides a high-yield route to the methyl ester.^[6]

Materials:

- 5-chloro-1H-indazole-7-carboxylic acid (1.0 eq)
- Methanol (MeOH , ~15 mL per gram of acid)
- Concentrated Sulfuric Acid (H_2SO_4 , ~2 mL per gram of acid)

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-1H-indazole-7-carboxylic acid and methanol.
- Catalysis: Carefully add concentrated sulfuric acid dropwise to the stirring suspension. The mixture may warm slightly.
 - Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.

- **Reflux:** Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Precipitation:** Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (approx. 3 volumes relative to the methanol used). The product, being less soluble in water, will precipitate out as a solid.
 - **Causality:** The large excess of water quenches the reaction, deprotonates the intermediate, and forces the sparingly soluble organic ester out of the aqueous/methanolic solution.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acid and inorganic byproducts. Dry the solid under vacuum to yield **Methyl 5-chloro-1H-indazole-7-carboxylate**.^[6] Purity can be assessed by HPLC and NMR.

Spectroscopic Characterization (Predicted)

While direct experimental data for this specific isomer is not widely published, a robust spectroscopic profile can be predicted based on established principles and data from analogous structures.^{[6][7]} This predicted data serves as a reliable benchmark for researchers synthesizing and characterizing this compound.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~13.8	br s	1H	N1-H	The acidic indazole proton is typically deshielded and broad.
~8.0	d	1H	H4	Aromatic proton ortho to the ester, deshielded by its anisotropy.
~7.8	d	1H	H6	Aromatic proton ortho to the chlorine atom.

| ~4.0 | s | 3H | -OCH₃ | Characteristic singlet for a methyl ester. |

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~165.0	C=O (ester)
~141.0	C7a
~140.0	C3a
~129.0	C5
~125.0	C4
~122.0	C7
~115.0	C6

| ~52.5 | -OCH₃ |

Table 5: Predicted IR and Mass Spectrometry Data

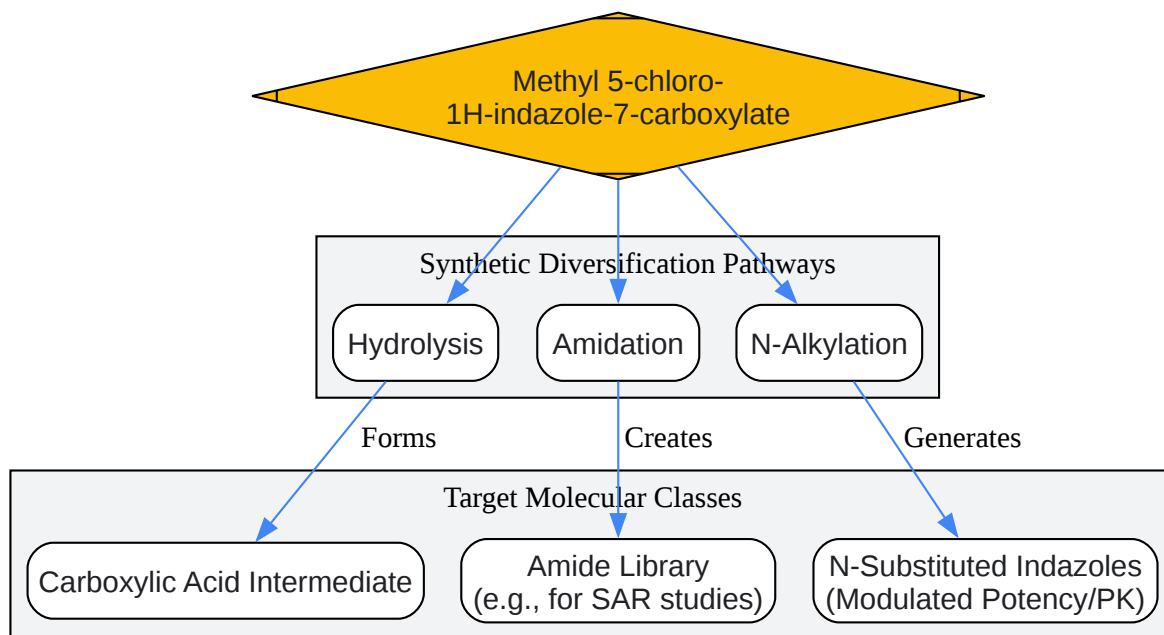
Spectroscopy	Feature	Predicted Value / Observation
IR (ATR)	N-H stretch (indazole)	3300-3100 cm ⁻¹ (broad)
	C=O stretch (ester)	1725-1710 cm ⁻¹ (strong)
	C-Cl stretch	800-700 cm ⁻¹
MS (ESI+)	Molecular Ion [M+H] ⁺	m/z 211.02

| | Isotopic Pattern | A prominent [M+2] peak at m/z 213.02 with ~33% the intensity of the [M] peak, characteristic of a single chlorine atom. |

Applications in Drug Discovery and Development

Methyl 5-chloro-1H-indazole-7-carboxylate is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate for building more complex molecules.[\[5\]](#)

- **Scaffold for Library Synthesis:** Its primary use is as a foundational scaffold. The ester can be converted into a wide array of functional groups (amides, hydrazides) while the N1 position of the indazole ring can be alkylated or arylated, allowing for three-dimensional exploration of chemical space.[\[8\]](#)
- **Protein Degradator Building Blocks:** This compound belongs to a family of chemicals used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[\[3\]](#) The indazole moiety can serve as a ligand for a target protein, while the carboxylate handle allows for the attachment of a linker connected to an E3 ligase ligand.
- **Kinase Inhibitor Development:** The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[\[9\]](#) This fragment can be elaborated upon to create potent and selective inhibitors for various oncology and inflammation targets.



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Caption: Role as a central intermediate for synthetic diversification.

Safety, Handling, and Storage

As with all laboratory chemicals, **Methyl 5-chloro-1H-indazole-7-carboxylate** should be handled by trained personnel in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Commercial suppliers recommend storage at room temperature.[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. Always consult a comprehensive Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

Conclusion

Methyl 5-chloro-1H-indazole-7-carboxylate is a strategically important building block for chemical synthesis. Its well-defined structure, featuring a privileged indazole core and versatile functional handles, makes it an invaluable tool for researchers in drug discovery and materials science. The robust synthesis and clear characterization profile outlined in this guide provide a solid foundation for its effective application in the laboratory.

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